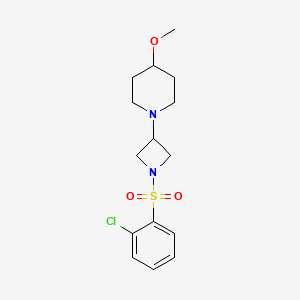![molecular formula C11H14N2O3 B2608526 Ethyl 2-[(2-carbamoylphenyl)amino]acetate CAS No. 105234-33-1](/img/structure/B2608526.png)
Ethyl 2-[(2-carbamoylphenyl)amino]acetate
Vue d'ensemble
Description
Ethyl 2-[(2-carbamoylphenyl)amino]acetate is an organic compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14N2O3/c1-2-16-10(14)7-13-9-6-4-3-5-8(9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 222.24 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Characterization
Ethyl 2-[(2-carbamoylphenyl)amino]acetate serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds. Its derivatives are explored for their potential in creating pharmacologically active molecules and novel materials. For instance, studies have demonstrated the utility of this compound in synthesizing cyclohexadiene derivatives, showcasing its role in constructing complex molecular structures with potential applications across materials science and medicinal chemistry (Sapnakumari et al., 2014). Additionally, it has been used in the synthesis of α-ketoamide derivatives, highlighting its versatility in organic synthesis and its contribution to the development of compounds with potential biological activities (El‐Faham et al., 2013).
Reactivity and Chemical Transformations
The compound's reactivity has been harnessed in various chemical transformations, facilitating the development of novel heterocyclic compounds. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and utilized to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, underscoring its utility in creating biologically relevant structures (Mohareb et al., 2004). This adaptability signifies its importance in synthetic organic chemistry, providing a platform for the synthesis of compounds with potential pharmacological applications.
Molecular Docking and Enzyme Inhibition Studies
This compound derivatives have been investigated for their biological activities, including enzyme inhibition. Molecular docking and glucosidase inhibition studies of novel derivatives have shown significant inhibitory activity, suggesting their potential as therapeutic agents. Such studies are crucial for understanding the interaction of synthesized compounds with biological targets, paving the way for the development of new drugs (Babar et al., 2017).
Development of Antimicrobial Agents
The synthesis and evaluation of novel 2-aminothiophene derivatives, derived from this compound, have been conducted to explore their antimicrobial activity. This research highlights the compound's role in generating new antimicrobials, addressing the ongoing need for novel agents to combat resistant microbial strains (Prasad et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-(2-carbamoylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-9-6-4-3-5-8(9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTDCASLMNAHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2608443.png)
![4-[2-(2,5-Difluorophenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxy-3-ethoxybenzonitrile](/img/structure/B2608446.png)
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2608448.png)


![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2608453.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(2-fluorophenyl)piperazine](/img/structure/B2608454.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2608457.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2608458.png)
![1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B2608459.png)




